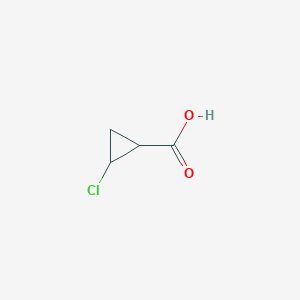

2-Chlorocyclopropane-1-carboxylic acid

Vue d'ensemble

Description

2-Chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C4H5ClO2. It is a cyclic carboxylic acid with a chlorine atom attached to the cyclopropane ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane with chlorine gas under photochemical conditions, which produces chlorocyclopropane . This intermediate can then be further reacted with carbon dioxide in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by carboxylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under specific conditions:

-

Reagents : Sodium cyanide (NaCN) in ethanol or methanol facilitates nucleophilic displacement of chlorine with cyanide.

-

Conditions : Reactions typically proceed at 60–80°C over 6–12 hours.

-

Products : Substitution yields 2-cyanocyclopropane-1-carboxylic acid (C₅H₅NO₂).

Example :

Reduction Reactions

Catalytic hydrogenation selectively removes the chlorine atom while preserving the cyclopropane ring:

-

Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) .

-

Conditions : Reactions occur under 50–100 bar H₂ at 60–90°C .

-

Products : Cyclopropane-1-carboxylic acid (C₄H₆O₂) is formed in yields up to 78.5% .

Mechanistic Insight :

Hydrogenation proceeds via adsorption of the substrate onto the catalyst surface, followed by cleavage of the C–Cl bond. Ammonia or tertiary amines act as HCl acceptors to prevent ring-opening side reactions .

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Conditions : Heating at 80–100°C for 3–5 hours.

-

Products : Oxidative decarboxylation yields cyclopropanone (C₃H₄O) and CO₂.

Example :

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the carboxylic acid group:

-

Conditions : Heating above 150°C or UV irradiation in inert solvents .

-

Products : 2-Chlorocyclopropane (C₃H₅Cl) is formed alongside CO₂ .

Mechanistic Studies :

Decarboxylation proceeds via a radical pathway, as evidenced by the retention of stereochemistry in substituted derivatives .

Biochemical Interactions

In silico studies reveal inhibitory effects on ethylene biosynthesis enzymes:

Table 2: Reaction Outcomes Across Halogenated Cyclopropanes

| Reaction Type | 2-Chloro Derivative | 1-Chloro Derivative |

|---|---|---|

| Substitution | Faster kinetics (Cl more labile) | Slower due to steric hindrance |

| Reduction | Higher selectivity for C–Cl cleavage | Competing ring-opening pathways |

| Oxidation | Decarboxylation predominates | Carboxylic acid retention |

Applications De Recherche Scientifique

Chemical Synthesis

2-Chlorocyclopropane-1-carboxylic acid serves as an essential intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations allows for the creation of complex molecules.

Key Reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of other carboxylic acids.

- Reduction Reactions: It can be reduced to cyclopropane-1-carboxylic acid.

- Oxidation Reactions: Oxidation can yield various carboxylic acid derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Substitution | Sodium cyanide | Substituted cyclopropane carboxylic acids |

| Reduction | Pd/C (Palladium on carbon) | Cyclopropane-1-carboxylic acid |

| Oxidation | KMnO₄ (Potassium permanganate) | Carboxylic acid derivatives |

Agricultural Applications

In agriculture, this compound has been studied for its role as an ethylene biosynthesis inhibitor. Ethylene is crucial for processes like fruit ripening and senescence.

Impact on Fruit Ripening:

- Case Study: Research has demonstrated that treatment with this compound can delay ripening in various fruits, thereby extending shelf life and reducing post-harvest losses.

This property is particularly valuable for improving crop yields and minimizing waste in agricultural practices.

Pharmaceutical Applications

The compound is also being explored as a precursor in the synthesis of pharmaceuticals. Its structural similarity to biologically active molecules makes it a candidate for drug development.

Potential Uses:

- Intermediate in Drug Synthesis: this compound is being investigated for its potential to synthesize compounds that modulate plant growth or stress responses.

Recent studies have highlighted its efficacy in inhibiting enzymes related to ethylene production, which could lead to new therapeutic agents.

Biochemical Studies

The compound's interaction with biological systems has been a focus of research, particularly concerning its effects on ethylene biosynthesis pathways.

Molecular Docking Studies:

In silico studies have shown that derivatives of this compound exhibit significant binding affinities to enzymes involved in ethylene production.

| Compound Name | Binding Constant (M) | Inhibitory Activity |

|---|---|---|

| 1-Chloro-2-phenylcyclopropane-1-carboxylic acid | High | Strong |

| Methylcyclopropane | Not specified | Moderate |

| Pyrazinoic Acid | Not specified | Low |

These findings suggest that modifications to the structure of cyclopropanecarboxylic acids can enhance their biological efficacy as inhibitors of ethylene biosynthesis.

Mécanisme D'action

The mechanism of action of 2-Chlorocyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropane ring strain makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or chemical synthesis .

Comparaison Avec Des Composés Similaires

2-Chlorocyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Cyclopropane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

Cyclopropyl chloride: Similar structure but lacks the carboxylic acid group, limiting its applications in carboxylation reactions.

Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxyl group, making it more reactive in certain oxidation reactions.

The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a reactive chlorine atom, which provides versatility in various chemical and biological applications.

Activité Biologique

2-Chlorocyclopropane-1-carboxylic acid (2-CCCA) is a compound of significant interest in biological and chemical research due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in the biosynthesis of the plant hormone ethylene. This article explores the biological activity of 2-CCCA, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

Structural Characteristics

2-CCCA is characterized by its cyclopropane ring structure, which contributes to its unique reactivity and biological properties. The compound's chemical formula is CHClO, and it features a chlorine atom that influences its interaction with biological systems.

Ethylene Biosynthesis Inhibition

The primary biological activity of 2-CCCA is its role as an inhibitor of ethylene biosynthesis. Ethylene plays a crucial role in plant development, influencing processes such as fruit ripening, flower opening, and leaf senescence. 2-CCCA acts by mimicking ACC, thereby interfering with the enzymatic pathways that convert ACC to ethylene through the action of ACC oxidase (ACO) enzymes.

Key Points:

- Target Enzyme: 1-Aminocyclopropane-1-carboxylate oxidase (ACO).

- Mode of Action: Inhibition of ethylene production by competing with ACC for binding sites on ACO.

Biochemical Pathways

The inhibition of ethylene biosynthesis by 2-CCCA has been demonstrated through various biochemical assays. The compound's interaction with ACO enzymes affects the levels of ethylene in plants, leading to altered physiological responses.

Table 1: Molecular Docking Results

| Compound | ΔG (kcal/mol) | Kb (M) |

|---|---|---|

| (1R,2R)(E)-2-chlorocyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10 |

| (1R,2S)(E)-1-amino-2-chlorocyclopropane-1-carboxylic acid | -6.0 | 2.54 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

| Methylcyclopropane | -3.1 | 0.188 × 10 |

The molecular docking studies indicate that 2-CCCA has a favorable binding affinity for ACO enzymes compared to other known inhibitors, suggesting its potential as a bioregulator in agricultural applications.

Study on Ripening Inhibition

A study conducted on peach fruit demonstrated that treatment with 2-CCCA significantly delayed ripening processes by reducing ethylene production. The results indicated that fruits treated with the compound exhibited slower softening rates and extended shelf life compared to untreated controls.

Findings:

- Fruit Softening: Delayed by approximately 30% compared to control.

- Shelf Life Extension: Increased from 7 days to over 14 days under controlled conditions.

Applications in Research and Industry

The unique properties of 2-CCCA make it a valuable compound in various fields:

- Agriculture: As a potential plant growth regulator to manage fruit ripening and enhance storage life.

- Biochemistry: For studying ethylene biosynthesis pathways and developing new inhibitors for agricultural use.

- Pharmaceuticals: Exploration of its derivatives for potential therapeutic applications targeting similar biochemical pathways.

Propriétés

IUPAC Name |

2-chlorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFZHBEJQGHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902465 | |

| Record name | NoName_1708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258298-11-1 | |

| Record name | 2-chlorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.